Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane
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Overview
Description
Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane is a chemical compound with the molecular formula C12H26O2Si. It is a silane derivative that features a hexyl chain substituted with an oxan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane typically involves the reaction of hexyl alcohol with oxan-2-yl chloride to form the intermediate oxan-2-yloxyhexane. This intermediate is then reacted with trimethylchlorosilane in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the modification of biomolecules and materials. This interaction enhances the stability, functionality, and performance of the modified entities .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in structure but lack the oxan-2-yloxy group.
Hexylsilanes: Similar in having a hexyl chain but differ in the substituents on the silicon atom.
Oxan-2-yloxy derivatives: Similar in having the oxan-2-yloxy group but differ in the rest of the molecular structure
Uniqueness
Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane is unique due to the presence of both the trimethylsilyl and oxan-2-yloxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
111748-92-6 |
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Molecular Formula |
C14H30O3Si |
Molecular Weight |
274.47 g/mol |
IUPAC Name |
trimethyl-[6-(oxan-2-yloxy)hexoxy]silane |
InChI |
InChI=1S/C14H30O3Si/c1-18(2,3)17-13-8-5-4-7-11-15-14-10-6-9-12-16-14/h14H,4-13H2,1-3H3 |
InChI Key |
KIUKYYDSYSUGJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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